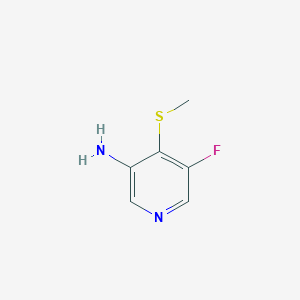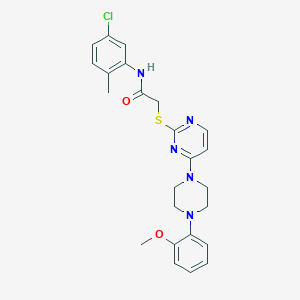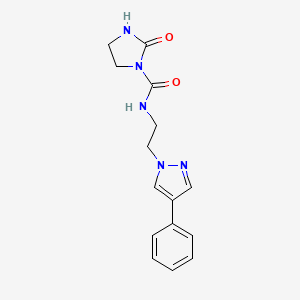![molecular formula C17H14F2N4O B2414066 2,6-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide CAS No. 2034322-07-9](/img/structure/B2414066.png)
2,6-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide is a synthetic organic compound that features a benzamide core substituted with difluorine atoms and a pyridinyl-pyrazolyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure, followed by the introduction of the difluorine atoms and the pyridinyl-pyrazolyl moiety. Common synthetic routes include:
Formation of the Benzamide Core: This step involves the reaction of 2,6-difluorobenzoyl chloride with an appropriate amine to form the benzamide core.
Introduction of the Pyridinyl-Pyrazolyl Moiety: This step involves the coupling of the benzamide core with a pyridinyl-pyrazolyl derivative under suitable conditions, such as the use of coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide can undergo various chemical reactions, including:
Substitution Reactions: The difluorine atoms on the benzamide core can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole and pyridine rings.
Coupling Reactions: The compound can be further functionalized through coupling reactions with other aromatic or heteroaromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and conditions may involve the use of bases like NaH or K2CO3.
Oxidation Reactions: Reagents such as KMnO4 or H2O2 can be used under acidic or basic conditions.
Reduction Reactions: Reagents like NaBH4 or LiAlH4 are commonly used under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can modify the functional groups on the pyrazole and pyridine rings.
Wissenschaftliche Forschungsanwendungen
2,6-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Research: It is used as a probe to study biological pathways and interactions, especially those involving fluorinated aromatic compounds.
Materials Science: The compound’s unique structure makes it a candidate for the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2,6-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorine atoms and the pyridinyl-pyrazolyl moiety play crucial roles in binding to these targets, influencing their activity and function. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-difluorobenzamide: Lacks the pyridinyl-pyrazolyl moiety, making it less versatile in terms of biological activity.
N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide: Lacks the difluorine atoms, which may affect its binding affinity and specificity.
Uniqueness
2,6-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide is unique due to the combination of difluorine atoms and the pyridinyl-pyrazolyl moiety, which enhances its chemical reactivity and potential for diverse applications.
Eigenschaften
IUPAC Name |
2,6-difluoro-N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N4O/c18-14-2-1-3-15(19)16(14)17(24)21-8-9-23-11-13(10-22-23)12-4-6-20-7-5-12/h1-7,10-11H,8-9H2,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLWHPJXLZLJDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCCN2C=C(C=N2)C3=CC=NC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B2413983.png)
![4-bromo-1-({1-[(2,5-difluorophenyl)methyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B2413984.png)
![N-(1-Aminospiro[3.3]heptan-3-yl)-5-(trifluoromethyl)-1,3-thiazole-4-carboxamide;hydrochloride](/img/structure/B2413985.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2413986.png)


![1-{1-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2413990.png)

![N-(5-chloro-2-methoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2413996.png)

![7-((3,4-dimethylphenoxy)methyl)-1,3-dimethyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2413998.png)

![2-chloro-N-[4-chloro-3-(dimethylsulfamoyl)phenyl]propanamide](/img/structure/B2414003.png)
![4-ethyl-N-(1-{[1-(4-methoxybenzyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidin-4-yl)benzamide](/img/structure/B2414004.png)
